molecular formula C10H18 B13810115 Cycloheptane, (1-methylethylidene)- CAS No. 7087-36-7

Cycloheptane, (1-methylethylidene)-

Cat. No.: B13810115
CAS No.: 7087-36-7
M. Wt: 138.25 g/mol
InChI Key: ZFNODGQTFJVUPO-UHFFFAOYSA-N
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Description

ISO-PROPYLIDENECYCLOHEPTANE is an organic compound with the molecular formula C10H18. It is a cycloalkane derivative, specifically a cycloheptane with an isopropylidene substituent. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISO-PROPYLIDENECYCLOHEPTANE typically involves the alkylation of cycloheptane. One common method is the Friedel-Crafts alkylation, where cycloheptane reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of ISO-PROPYLIDENECYCLOHEPTANE may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

ISO-PROPYLIDENECYCLOHEPTANE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropylidene group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cycloheptanes.

Scientific Research Applications

ISO-PROPYLIDENECYCLOHEPTANE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ISO-PROPYLIDENECYCLOHEPTANE involves its interaction with various molecular targets. The isopropylidene group can participate in hydrophobic interactions, while the cycloheptane ring can provide structural stability. These interactions can influence the compound’s reactivity and binding affinity with other molecules, affecting its overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane: A simple cycloalkane with a seven-membered ring.

    Isopropylcyclohexane: A cyclohexane ring with an isopropyl substituent.

    Cycloheptanone: A cycloheptane ring with a ketone functional group.

Uniqueness

ISO-PROPYLIDENECYCLOHEPTANE is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This structural feature allows for specific interactions and applications that are not possible with other cycloalkanes or their derivatives.

Properties

CAS No.

7087-36-7

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

propan-2-ylidenecycloheptane

InChI

InChI=1S/C10H18/c1-9(2)10-7-5-3-4-6-8-10/h3-8H2,1-2H3

InChI Key

ZFNODGQTFJVUPO-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCCCCC1)C

Origin of Product

United States

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